molecular formula C7H6ClIO B13191978 1-(Chloromethoxy)-2-iodobenzene

1-(Chloromethoxy)-2-iodobenzene

Cat. No.: B13191978
M. Wt: 268.48 g/mol
InChI Key: NWPCDBLCCMMGMS-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-2-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives This compound features a benzene ring substituted with a chloromethoxy group at the first position and an iodine atom at the second position

Preparation Methods

The synthesis of 1-(Chloromethoxy)-2-iodobenzene typically involves the chloromethylation of 2-iodophenol. One common method includes the reaction of 2-iodophenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-(Chloromethoxy)-2-iodobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The chloromethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethoxy)-2-iodobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-2-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of both electron-withdrawing (iodine) and electron-donating (chloromethoxy) groups on the benzene ring influences its reactivity. The compound can participate in nucleophilic aromatic substitution reactions, where the iodine atom is replaced by a nucleophile. Additionally, the chloromethoxy group can undergo various transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

1-(Chloromethoxy)-2-iodobenzene can be compared with other halogenated benzene derivatives such as:

    1-(Chloromethoxy)-2-bromobenzene: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity due to the difference in halogen properties.

    1-(Chloromethoxy)-2-chlorobenzene: Contains two chlorine atoms, leading to distinct chemical behavior.

    1-(Methoxymethoxy)-2-iodobenzene: The methoxy group replaces the chlorine atom, altering the compound’s reactivity and applications.

The uniqueness of this compound lies in the combination of the chloromethoxy and iodine substituents, which provide a balance of reactivity and stability, making it suitable for various applications.

Properties

Molecular Formula

C7H6ClIO

Molecular Weight

268.48 g/mol

IUPAC Name

1-(chloromethoxy)-2-iodobenzene

InChI

InChI=1S/C7H6ClIO/c8-5-10-7-4-2-1-3-6(7)9/h1-4H,5H2

InChI Key

NWPCDBLCCMMGMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCl)I

Origin of Product

United States

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